AZ5385

Antiviral Drug Discovery Rhinovirus Inhibition VP1 Capsid Binder

Select AZ5385 for reproducible HRV-2 late-stage mechanistic studies—this dual EGFR-TKI/VP1 capsid binder acts post-entry (EC50 0.35 µM, SI 26) with unique HRV-A selectivity (EC50 3.6 µM for HRV-16) and RSV A2 potency (EC50 0.4 µM). Its validated VP1-targeted antiviral activity, proven in 10h post-infection assays, distinguishes it from entry blockers and standard EGFR-TKIs.

Molecular Formula C22H22ClFN4O4
Molecular Weight 460.9 g/mol
Cat. No. B12382105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ5385
Molecular FormulaC22H22ClFN4O4
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O
InChIInChI=1S/C22H22ClFN4O4/c1-12(29)22(31)28-7-5-13(6-8-28)32-19-10-17-14(9-18(19)30)21(26-11-25-17)27-16-4-2-3-15(23)20(16)24/h2-4,9-13,29-30H,5-8H2,1H3,(H,25,26,27)/t12-/m0/s1
InChIKeyZEMOLVXZDCKDSL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ5385 Compound: EGFR-TKI and HRV-2 Viral Blocker for Antiviral Research Procurement


AZ5385 (CAS 848439-89-4) is a small molecule built on the 4-anilinoquinazoline-7-oxypiperidine scaffold that functions dually as an epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) and as a potent blocker of human rhinovirus 2 (HRV-2) [1]. It exhibits an EC50 of 0.35 µM against HRV-2 in cell-based protection assays and demonstrates a selectivity index (SI) of 26 in HeLa cells [1]. The compound targets the late stage of the viral life cycle by binding to the VP1 capsid pocket, a mechanism distinct from its EGFR inhibition activity [1].

Why AZ5385 Cannot Be Substituted by Generic EGFR-TKIs or Standard Capsid Binders


Attempts to substitute AZ5385 with standard EGFR-targeting TKIs (e.g., erlotinib, gefitinib) or classical capsid binders (e.g., pleconaril) are scientifically unsound due to a critical disconnect between EGFR inhibition and antiviral activity. Screening of a 1,200-compound kinase inhibitor library revealed that while AZ5385 and its 4-anilinoquinazoline-7-oxypiperidine analogs robustly inhibit HRV-2, other potent EGFR-TKIs completely lack anti-HRV-2 activity [1]. Furthermore, AZ5385 targets progeny virion maturation rather than viral entry, a mechanism that differs fundamentally from entry blockers like pleconaril, and its activity persists even when added up to 10 hours post-infection [1]. This unique combination of scaffold-dependent antiviral activity and late-stage intervention renders generic substitution invalid for reproducible experimental outcomes.

AZ5385 Quantitative Differentiation Evidence Against Closest Comparators


AZ5385 vs. Pleconaril: Direct Comparison of HRV-2 Potency and Late-Stage Activity

AZ5385 exhibits comparable HRV-2 potency to the classic capsid binder pleconaril but demonstrates superior late-stage intervention capability. While pleconaril inhibits HRV-A2 with an EC50 of 0.1 µM in HeLa Rh cells , AZ5385 achieves an EC50 of 0.35 µM against HRV-2 in HeLa cell protection assays [1]. Crucially, AZ5385 retains full antiviral activity when added as late as 10 hours post-infection, reducing viral yield by ~1 log10, whereas pleconaril's activity is primarily restricted to early entry stages [1]. This late-stage efficacy translates to a 26-fold selectivity window (CC50 9 µM / EC50 0.35 µM) in HeLa cells [1].

Antiviral Drug Discovery Rhinovirus Inhibition VP1 Capsid Binder

AZ5385 vs. Structurally Related Analogs: Potency Advantage Within 4-Anilinoquinazoline-7-Oxypiperidine Scaffold

AZ5385 was identified as the most potent representative within its scaffold class. In a direct screening campaign, AZ5385 exhibited an EC50 of 0.35 µM against HRV-2, whereas several structurally related 4-anilinoquinazoline-7-oxypiperidine analogs showed activity only in the low micromolar range [1]. This represents at least a 3- to 10-fold improvement in potency relative to its closest chemical neighbors, making AZ5385 the optimal candidate for reproducible SAR studies and assay development within this chemical series [1].

Structure-Activity Relationship EGFR-TKI Antiviral Scaffold Optimization

AZ5385 vs. Classical EGFR-TKIs: Antiviral Activity Independent of EGFR Inhibition

Unlike standard EGFR-TKIs such as erlotinib (IC50 2 nM for EGFR autophosphorylation) , which show no anti-HRV-2 activity, AZ5385 uniquely combines EGFR inhibition with potent antiviral effects. The screening of 1,200 kinase inhibitors revealed that while AZ5385 inhibits HRV-2 with an EC50 of 0.35 µM, other structurally distinct TKIs targeting EGFR completely lacked anti-HRV-2 activity [1]. Subsequent mechanistic studies confirmed that AZ5385's antiviral effect does not depend on EGFR tyrosine kinase inhibition, as evidenced by lack of pEGFR suppression in infected cells and resistance mutations mapping exclusively to the VP1 capsid protein (S181T, T210A) [1].

Kinase Inhibitor Repurposing Antiviral Mechanism Target Deconvolution

AZ5385 Broad-Spectrum Antiviral Activity: HRV-16 and RSV A2

AZ5385 exhibits a defined spectrum of antiviral activity that distinguishes it from HRV-A-specific capsid binders. In addition to HRV-2 (EC50 0.35 µM), AZ5385 inhibits HRV-16 with an EC50 of 3.6 µM and respiratory syncytial virus (RSV) strain A2 with an EC50 of 0.4 µM in HEp-2 cells, achieving a selectivity index >125 for RSV (CC50 >50 µM) [1]. Notably, AZ5385 does not inhibit HRV-B type 14 (HRV-14), poliovirus type 1, SARS-CoV-2, or HSV-2, demonstrating a specific yet broader profile than pleconaril, which primarily targets HRV-A and HRV-B [1].

Broad-Spectrum Antiviral Respiratory Syncytial Virus Rhinovirus A vs B Selectivity

AZ5385 Optimal Research and Procurement Application Scenarios


HRV-2 Late-Stage Replication Studies and Progeny Virion Maturation Assays

AZ5385's ability to reduce HRV-2 yield by ~1 log10 when added up to 10 hours post-infection makes it uniquely suited for investigating late-stage viral replication events, including capsid assembly, RNA packaging, and progeny virion maturation [1]. This late-stage window is not accessible with entry inhibitors like pleconaril. Researchers can use AZ5385 at 3.5 µM in time-of-addition assays (MOI 1) to dissect post-entry steps of the HRV life cycle and to evaluate synergistic combinations with early-stage inhibitors [1].

Differentiation of Rhinovirus Species in Mixed-Infection Virology Studies

Given its selective inhibition of HRV-A types (HRV-2 EC50 0.35 µM, HRV-16 EC50 3.6 µM) while sparing HRV-B type 14 (>20 µM), AZ5385 serves as a chemical probe to discriminate between rhinovirus species in co-infection models [1]. This selectivity enables precise interrogation of species-specific pathogenesis mechanisms and the evaluation of broad-spectrum vs. targeted antiviral strategies without the confounding effects of pan-rhinovirus inhibitors [1].

Dual EGFR-TKI and Antiviral Mechanism Studies in Respiratory Virus-Host Interaction Models

AZ5385's paradoxical combination of EGFR-TKI activity and EGFR-independent antiviral action provides a powerful tool for decoupling host kinase signaling from direct antiviral effects [1]. Studies using the S181T and T210A VP1 escape mutants (which confer resistance to AZ5385's antiviral activity without affecting EGFR inhibition) allow researchers to isolate capsid-targeting mechanisms from kinase-dependent cellular responses [1]. This is essential for validating target engagement and for screening next-generation compounds with improved selectivity for the VP1 pocket.

RSV A2 Antiviral Screening and Reference Compound Standardization

With an EC50 of 0.4 µM and a selectivity index >125 against RSV strain A2 in HEp-2 plaque assays, AZ5385 is an excellent reference compound for standardizing RSV antiviral screening platforms [1]. Its well-characterized potency and low cytotoxicity (CC50 >50 µM in HEp-2 cells) enable robust Z'-factor calculations and inter-assay reproducibility assessments, making it a reliable positive control for high-throughput screening campaigns targeting respiratory syncytial virus [1].

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